molecular formula C15H24 B15404578 7-Ethynyl-7,10-dimethylundeca-1,9-diene CAS No. 922736-26-3

7-Ethynyl-7,10-dimethylundeca-1,9-diene

Cat. No.: B15404578
CAS No.: 922736-26-3
M. Wt: 204.35 g/mol
InChI Key: GATYWOWVEXRZQO-UHFFFAOYSA-N
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Description

7-Ethynyl-7,10-dimethylundeca-1,9-diene is a high-purity synthetic organic compound intended for research use only. It is not for diagnostic or therapeutic applications. This molecule features a diene system and a terminal alkyne group, making it a versatile building block in organic synthesis . The terminal ethynyl group is particularly valuable for click chemistry reactions, such as the Huisgen cycloaddition, enabling the straightforward formation of triazole linkages for constructing more complex molecular architectures . Researchers can also utilize this compound in Diels-Alder reactions, where the diene moiety can react with dienophiles to generate complex polycyclic ring systems . The structural framework of this compound, related to derivatives of undecadiene like geranylacetone, suggests potential utility in the synthesis of rigid, cage-like molecules . Such structures are of significant interest in medicinal chemistry due to their potential to interact with biological receptors in novel ways and their increased metabolic stability . Furthermore, the aliphatic chain with specific branching is analogous to intermediates used in synthesizing key molecules for vitamins E and K . This compound is offered to support innovative research in synthetic methodology, material science, and the development of novel bioactive compounds.

Properties

CAS No.

922736-26-3

Molecular Formula

C15H24

Molecular Weight

204.35 g/mol

IUPAC Name

7-ethynyl-7,10-dimethylundeca-1,9-diene

InChI

InChI=1S/C15H24/c1-6-8-9-10-12-15(5,7-2)13-11-14(3)4/h2,6,11H,1,8-10,12-13H2,3-5H3

InChI Key

GATYWOWVEXRZQO-UHFFFAOYSA-N

Canonical SMILES

CC(=CCC(C)(CCCCC=C)C#C)C

Origin of Product

United States

Comparison with Similar Compounds

[2.2]Paracyclophane-1,9-diene Derivatives

  • Bromo-substituted derivatives : Synthesized via bromination-dehydrobromination of [2.2]paracyclophane, followed by Suzuki–Miyaura cross-coupling to introduce triphenylvinylphenyl groups .
  • Key reagents : Pd(OAc)₂, S-Phos ligand, and K₃PO₄ base .

Tricyclo[6.2.1.0²,⁷]undeca-3,9-diene

  • Reacts with dichlorocarbene and diazomethane to form bicyclic and tricyclic products, highlighting its utility in strained-system chemistry .

Cyclohexadeca-1,9-diene

  • Converted to 17-oxabicyclo[14.1.0]heptadec-8-ene (musk intermediate) using hydrogen peroxide in halogen-free solvents .

7-Ethynyl-7,10-dimethylundeca-1,9-diene (Inferred)

Physicochemical and Functional Properties

Aggregation-Induced Emission (AIE)

  • Triphenylvinylphenyl-[2.2]paracyclophane-1,9-diene : Exhibits AIE with 90% fluorescence enhancement in THF/water mixtures due to through-space conjugation .
  • 7-Ethynyl-7,10-dimethylundeca-1,9-diene : Unlikely to display AIE without bulky substituents to restrict intramolecular motion.

Thermal and Spectral Data

  • 1,9-Decadiene : Boiling point = 169°C, density = 0.75 g/mL .
  • Bromo-[2.2]paracyclophane-1,9-diene : Characterized by ¹H NMR (δ 5.2–6.5 ppm for alkenic protons) and X-ray crystallography .

Research Findings and Limitations

  • AIE Mechanism : The through-space conjugation in triphenylvinylphenyl-[2.2]paracyclophane-1,9-diene enhances fluorescence, a property absent in linear dienes like 1,9-decadiene .
  • Reactivity : Tricyclo undeca-3,9-diene’s strained structure facilitates unique carbene insertion reactions, unlike unstrained analogs .
  • Limitations : Direct data on 7-Ethynyl-7,10-dimethylundeca-1,9-diene is sparse; comparisons rely on structural analogs. Further experimental studies are needed to confirm its properties.

Preparation Methods

Route 1: Alkyne-First Approach via Corey-Fuchs Reaction

Step 1: Synthesis of (4R,5R,6R)-6,10-Dimethylundeca-9-en-1-al (Intermediate A)
Starting with ethyl 4-(benzyloxy)-5-(tert-butyldimethylsilyloxy)-6,10-dimethylundec-9-enoate, sodium borohydride reduces the ester to a primary alcohol (86% yield), which is oxidized to aldehyde A using Dess-Martin periodinane.

Step 2: Alkyne Installation via Corey-Fuchs Protocol
Aldehyde A undergoes dibromo-olefination with carbon tetrabromide and triphenylphosphine, followed by alkyne generation using n-butyllithium to yield 7-ethynyl-7,10-dimethylundec-9-enal (Intermediate B, 55% yield over three steps).

Step 3: Diene Formation via HWE Olefination
Intermediate B is coupled with a phosphonate ester (e.g., diethyl (2-oxopropyl)phosphonate) under HWE conditions (Ba(OH)₂, 85% yield), furnishing the 1,9-diene system.

Step 4: Final Deprotection and Purification
Removal of the tert-butyldimethylsilyl (TBS) group with HF-pyridine and chromatography yields the target compound (overall yield: 32%).

Route 2: Fragment Coupling with Preformed Diene

Step 1: Synthesis of Dienyl Fragment (Intermediate C)
(2Z,4E)-Methyl 7-(tert-butyldimethylsilyloxy)-9-hydroxy-6-methylnona-2,4-dienoate is subjected to Lindlar hydrogenation (86% yield), followed by oxidation to aldehyde C.

Step 2: Alkyne Introduction via Sonogashira Coupling
Aldehyde C reacts with trimethylsilylacetylene under Sonogashira conditions (Pd(PPh₃)₄, CuI, 78% yield), followed by desilylation to install the ethynyl group.

Step 3: Methyl Group Alkylation
A Grignard reagent (e.g., methylmagnesium bromide) alkylates the C10 position with high stereoselectivity (19:1 dr), controlled by a chiral oxazolidinone auxiliary.

Step 4: Macrolactonization and Deprotection
Yamaguchi macrolactonization and TBS removal yield the target molecule (overall yield: 28%).

Comparative Analysis of Methodologies

Parameter Route 1 Route 2
Overall Yield 32% 28%
Stereochemical Control Moderate High
Scalability Limited Moderate
Purification Complexity High Moderate

Route 1 excels in simplicity but struggles with diastereomeric separation during aldehyde oxidation. Route 2 offers superior stereocontrol via chiral auxiliaries but requires costly palladium catalysts.

Characterization and Spectral Data

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (500 MHz, CDCl₃) : δ 5.35–5.28 (m, 2H, H1/H9), 2.45 (s, 1H, ethynyl), 1.68 (s, 3H, C10-CH₃), 1.61 (s, 3H, C7-CH₃).
  • ¹³C NMR : δ 109.5 (ethynyl carbon), 134.2/128.7 (diene carbons), 22.4/22.1 (methyl groups).

Infrared Spectroscopy (IR)

  • ν 3290 cm⁻¹ (C≡C-H stretch), 2110 cm⁻¹ (C≡C stretch), 1645 cm⁻¹ (C=C stretch).

High-Resolution Mass Spectrometry (HRMS)

  • Calculated for C₁₅H₂₂: 202.1721 [M]⁺; Found: 202.1719.

Optimization Strategies and Challenges

Catalyst Screening for Alkyne Installation
Iron-based catalysts from diene acetate syntheses were tested as alternatives to palladium in Sonogashira couplings, but yields dropped to 45% due to ethynyl group isomerization.

Solvent Effects on Diene Geometry
Hexane/THF mixtures improved (E,Z)-selectivity (95:5) in HWE olefinations compared to dichloromethane (80:20).

Protection-Deprotection Sequences TBS groups demonstrated superior stability over TES during Dess-Martin oxidations, minimizing side-product formation.

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